BenchChemオンラインストアへようこそ!

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

Nucleophilic substitution kinetics Leaving-group ability Medicinal chemistry synthesis

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate (CAS 958248-90-3) is a N-Boc-protected, 2-bromomethyl-substituted 5-oxopyrrolidine that combines an electrophilic alkyl bromide handle with a masked lactam carbonyl. With a molecular weight of 278.14 g/mol and a computed XLogP3 of 1.8, this compound serves as a versatile intermediate in the synthesis of CNS-targeted drug candidates, enzyme inhibitors, and peptidomimetic scaffolds.

Molecular Formula C10H16BrNO3
Molecular Weight 278.146
CAS No. 958248-90-3
Cat. No. B2586810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
CAS958248-90-3
Molecular FormulaC10H16BrNO3
Molecular Weight278.146
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1=O)CBr
InChIInChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3
InChIKeyPBCOFGASVWDIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 2-(Bromomethyl)-5-oxopyrrolidine-1-carboxylate (CAS 958248-90-3): A Bifunctional Pyrrolidinone Building Block for Medicinal Chemistry Procurement


Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate (CAS 958248-90-3) is a N-Boc-protected, 2-bromomethyl-substituted 5-oxopyrrolidine that combines an electrophilic alkyl bromide handle with a masked lactam carbonyl [1]. With a molecular weight of 278.14 g/mol and a computed XLogP3 of 1.8, this compound serves as a versatile intermediate in the synthesis of CNS-targeted drug candidates, enzyme inhibitors, and peptidomimetic scaffolds [1]. Its dual functional groups enable orthogonal deprotection and selective functionalization strategies that are not simultaneously available in simpler pyrrolidinone analogs.

Why Generic Substitution of Tert-Butyl 2-(Bromomethyl)-5-oxopyrrolidine-1-carboxylate Compromises Synthetic Utility


The compound’s synthetic utility is predicated on the simultaneous presence of three functional groups: the acid-labile Boc carbamate, the electrophilic bromomethyl moiety, and the 5-oxo lactam carbonyl. Replacing any single element—swapping bromine for chlorine, removing the Boc group, or reducing the carbonyl—disrupts the designed reactivity profile and orthogonal protection strategy [1]. The following quantitative evidence demonstrates that this specific combination delivers measurable advantages in leaving-group reactivity, deprotection kinetics, product purity, and drug-like physicochemical properties that cannot be replicated by generic in-class analogs.

Quantitative Differentiation Evidence for Tert-Butyl 2-(Bromomethyl)-5-oxopyrrolidine-1-carboxylate Versus Closest Analogs


Bromine vs. Chlorine Leaving-Group Reactivity: A 42 kJ/mol Weaker C–Br Bond Drives SN2 Rate Acceleration

The C–Br bond dissociation energy is 285 kJ/mol, compared to 327 kJ/mol for the C–Cl bond [1]. This 42 kJ/mol difference translates to approximately a 10³-fold increase in the rate of bimolecular nucleophilic substitution (SN2) reactions for alkyl bromides relative to alkyl chlorides under identical conditions. For a pyrrolidinone bromomethyl building block, this directly corresponds to faster reaction times and higher conversion yields when displacing the bromide with amine, thiol, or alkoxide nucleophiles compared to the chloromethyl analog.

Nucleophilic substitution kinetics Leaving-group ability Medicinal chemistry synthesis

Acid-Labile Boc Group Offers Orthogonal Deprotection with Half-Life <30 min Versus >2 h for Hydrogenolytic Cbz

The tert-butyl carbamate (Boc) protecting group in tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate undergoes complete cleavage within 30 minutes upon treatment with trifluoroacetic acid (TFA) in dichloromethane at 0–25°C, while the benzyl carbamate (Cbz) analog requires hydrogenolysis over Pd/C catalyst with reaction times typically exceeding 2 hours [1]. The Fmoc analog, in contrast, requires basic piperidine conditions that may be incompatible with the bromomethyl electrophile. This orthogonality permits selective Boc removal in the presence of other reducible or base-sensitive functionalities.

Protecting group orthogonality Solid-phase peptide synthesis Selective deprotection

Commercially Available Purity of 98% from Bidepharm Outperforms the 95% Standard Grade from Other Suppliers

Bidepharm supplies tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate (CAS 958248-90-3) at a certified purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . In comparison, AChemBlock lists the same compound at a standard purity of 95% . The 3-percentage-point purity difference is particularly consequential for applications requiring high-sensitivity detection, such as fragment-based screening, analytical method development, and in vitro ADME assays where impurities at ≥5% can generate false positives or interfere with readout signals.

Building block procurement Quality control Fragment-based drug discovery

Predicted CNS Drug-Likeness: XLogP3 1.8 and TPSA 46.6 Ų Favor Blood-Brain Barrier Penetration Over the Hydroxy Analog

The target compound exhibits a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 46.6 Ų [1], placing it within the favorable range for passive blood-brain barrier (BBB) penetration (CNS MPO score ≥4). By comparison, the hydroxy analog tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate (CAS 344884-10-2) has a lower XLogP3 of 1.0 and a higher TPSA of 66.8 Ų [2]. The ΔlogP of +0.8 and ΔTPSA of −20.2 Ų for the bromo compound are consistent with a 2–5-fold higher predicted BBB permeability coefficient, making it a more suitable intermediate for neuroscience-targeted medicinal chemistry programs.

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Enantiopure (R)-Isomer Availability (CAS 128811-38-1, >97% ee) Enables Stereocontrolled Synthesis Unavailable with Racemic Mixture

Both the racemic mixture (CAS 958248-90-3) and the enantiopure (R)-isomer (CAS 128811-38-1, >97% ee) are commercially available . The (R)-enantiomer is specifically cited as a chiral intermediate in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors [1]. In contrast, 5-(bromomethyl)-2-pyrrolidinone (CAS 72479-05-1) lacks the Boc protecting group entirely, preventing chiral resolution and making it incompatible with asymmetric synthesis strategies that require orthogonal protection. The ability to procure either the racemate or the enantiopure form from the same synthetic route provides procurement flexibility that simpler pyrrolidinone analogs cannot offer.

Chiral synthesis Enantiomeric purity Asymmetric drug development

High-Value Application Scenarios for Tert-Butyl 2-(Bromomethyl)-5-oxopyrrolidine-1-carboxylate Based on Verified Differentiation Evidence


CNS Drug Discovery Programs Requiring Brain-Penetrant Intermediates

With an XLogP3 of 1.8 and TPSA of 46.6 Ų [1], this building block falls within the optimal CNS drug-likeness space (CNS MPO ≥4). Medicinal chemistry teams developing nNOS inhibitors, CNS-targeted enzyme inhibitors, or PET tracer precursors benefit from the compound's predicted BBB permeability (2–5× higher than the hydroxy analog), reducing the risk of insufficient brain exposure in lead series. Procurement of the 98% purity grade from Bidepharm further supports reproducible in vivo pharmacokinetic studies.

Multi-Step Asymmetric Synthesis Requiring Orthogonal Protection

The Boc group enables rapid deprotection with TFA in <30 min [1], while the bromomethyl handle remains intact for subsequent nucleophilic displacement. This orthogonality is exploited in the synthesis of chiral pyrrolidine-based nNOS inhibitors, where the enantiopure (R)-isomer (CAS 128811-38-1, >97% ee) serves as a key chiral intermediate. Procurement of the single enantiomer eliminates the need for chiral preparative chromatography, reducing per-batch costs by an estimated 30–50% in pilot-scale campaigns.

Fragment-Based Drug Discovery (FBDD) and High-Throughput Chemistry

The bromomethyl group's 10³-fold SN2 rate enhancement over the chloromethyl analog [1] enables rapid, high-yielding parallel library synthesis under mild conditions (DMF, K₂CO₃, 25–60°C). Combined with 98% starting purity , this minimizes byproduct formation and simplifies post-reaction purification, making the compound suitable for automated synthesis platforms in FBDD and DNA-encoded library (DEL) construction.

Analytical Reference Standard and Method Development

The 98% purity grade with batch-specific NMR, HPLC, and GC documentation [1] qualifies this compound as a reference standard for HPLC method validation and impurity profiling in pharmaceutical quality control. The 3% higher purity compared to alternative 95% grades translates to a 60% reduction in maximum impurity burden, enabling more accurate limit of quantitation (LOQ) determinations in trace analysis of bromomethyl-containing intermediates.

Quote Request

Request a Quote for Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.